Tetramethylbiphosphine disulfide
Overview
Description
Tetramethylbiphosphine disulfide is a chemical compound with the molecular formula C4H12P2S2 and a molecular mass of 186.22 .
Synthesis Analysis
The synthesis of Tetramethylbiphosphine disulfide involves a reaction with thiophosphoryl chloride in the presence of methylmagnesium bromide solution . The reaction mixture is then poured onto ice and sulfuric acid is added. The product is filtered, washed, and recrystallized from ethanol .Molecular Structure Analysis
Tetramethylbiphosphine disulfide contains a total of 20 atoms; 12 Hydrogen atoms, 4 Carbon atoms, 2 Phosphorous atoms, and 2 Sulfur atoms . It also contains 19 bonds; 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .Chemical Reactions Analysis
Tetramethylbiphosphine disulfide can participate in disulfide metathesis reactions, which are reversible and involve the reaction between disulfides and phosphines . It can also undergo thiol-disulfide exchange reactions .Scientific Research Applications
Catalytic Applications
Tetramethylbiphosphine disulfide is utilized in various catalytic reactions. For instance, a study by Kodama et al. (2007) demonstrated the use of tetrakis(triphenylphosphine)palladium(0) in catalyzing bisthiolation of terminal allenes with diphenyl disulfide. This process results in the formation of 2-(phenylthio)-substituted allyl sulfides and can be applied to carbonylation under pressurized carbon monoxide (Kodama et al., 2007).
Reactions with Olefins
Research by Cooper, Fields, and Haszeldine (1971) explored the reactions of tetramethylbiphosphine with various olefins under ultraviolet light. They found that it reacts readily to yield corresponding 1,2-bis(dimethylphosphino)ethanes, although it does not react in the dark at 100°C. This study indicates the potential of tetramethylbiphosphine disulfide in olefin reactions (Cooper et al., 1971).
Vibrational Spectra and Structures
A study by Cowley and White (1966) investigated the vibrational spectra of nine diphosphine disulfides, including tetramethylbiphosphine disulfide. They found that these compounds exist in a trans conformation and observed a dependency of the P=S antisymmetric stretching frequency on the nature of the substituents. This research contributes to understanding the structural properties of tetramethylbiphosphine disulfide (Cowley & White, 1966).
Phosphorus-31 NMR Studies
Research by Eichele et al. (1995) conducted a 31P NMR study of tetraethyldiphosphine disulfide (TEPS) to understand its crystal structure and geometrical parameters. This study provides valuable insights into the molecular structure of diphosphine disulfides (Eichele et al., 1995).
Photoinduced Syntheses and Reactivities
Yamamoto et al. (2020) explored the photoinduced reactions of tetraphenyldiphosphine disulfide with organic dichalcogenides, forming a series of phosphorus(V)-chalcogen interelement compounds. This study highlights the utility of tetramethylbiphosphine disulfide in photoinduced syntheses and the formation of various phosphine reagents (Yamamoto et al., 2020).
Safety and Hazards
Mechanism of Action
Tetramethylbiphosphine disulfide, also known as Tetramethyldiphosphine disulfide, is a chemical compound with the molecular formula C4H12P2S2 . This article will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.
Target of Action
It’s known to be an extremely versatile intermediate for the preparation of compounds containing two methyl groups on phosphorus .
Mode of Action
It’s known that disulfide-rich peptides (drps) can interact with their targets via thiol-disulfide exchange reactions . The thiolate anion functions as the nucleophile in these reactions
Biochemical Pathways
It’s known that disulfide-rich peptides can affect various cellular processes . Given the structural similarity, Tetramethylbiphosphine disulfide might also influence similar pathways, but this needs to be confirmed by further studies.
Pharmacokinetics
Its physical properties such as melting point (224-228ºc), boiling point (2294ºC at 760 mmHg), and density (1174 g/cm3) are known . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Given its role as an intermediate in the preparation of other compounds , it’s plausible that its effects are largely dependent on the specific compounds it helps synthesize.
Action Environment
It’s known that it should be stored in a cool, dark place, away from incompatible materials such as oxidizing agents . This suggests that environmental factors like temperature, light, and the presence of other chemicals can affect its stability and potentially its action.
properties
IUPAC Name |
dimethylphosphinothioyl-dimethyl-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P2S2/c1-5(2,7)6(3,4)8/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQQMXQPAHRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)P(=S)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12P2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190216 | |
Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylbiphosphine disulfide | |
CAS RN |
3676-97-9 | |
Record name | Tetramethylbiphosphine disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3676-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylbiphosphine disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural characterization of Tetramethyldiphosphine Disulfide?
A: Tetramethyldiphosphine Disulfide has the molecular formula (CH3)2P(S)-P(S)(CH3)2. [, , , ] It exists in a crystal structure belonging to the C2/m space group, with six molecules per unit cell. [] The structure exhibits two distinct phosphorus sites: one with phosphorus nuclei related by an inversion center and another with mirror planes containing the S-P-P-S bonds. []
Q2: How is the chemical shift of phosphorus in Tetramethyldiphosphine Disulfide analyzed?
A: Phosphorus chemical shift tensors in Tetramethyldiphosphine Disulfide have been characterized using various NMR techniques. Single-crystal 31P CP NMR at 4.7 T provided detailed tensor information. [] Additionally, dipolar-chemical shift analysis was performed on stationary powder and magic angle spinning (MAS) samples at 4.7 and 9.4 T. [] A 2D spin-echo NMR experiment was also used to independently determine the effective 31P−31P dipolar coupling constant. []
Q3: What are the donor characteristics of Tetramethyldiphosphine Disulfide?
A: Tetramethyldiphosphine Disulfide acts as a bidentate ligand, coordinating through both sulfur atoms to metal centers. [] The vibrational spectra of its complexes provide insights into its donor properties. []
Q4: Has the synthesis of copper(II) complexes with Tetramethyldiphosphine Disulfide been achieved?
A: Contrary to previous claims, research indicates that copper(II) complexes with Tetramethyldiphosphine Disulfide were likely not isolated in earlier studies. [] Instead, two distinct copper(I) complexes, (CuX·L)2 and [(CuX)2·L]n (X = Cl or Br, L = Tetramethyldiphosphine Disulfide), are formed. [] The formation of these complexes is influenced by factors like temperature and solvent water content. []
Q5: What spectroscopic techniques are helpful in studying Tetramethyldiphosphine Disulfide and its complexes?
A: Various spectroscopic methods have been employed to investigate Tetramethyldiphosphine Disulfide. These include:* Nuclear Magnetic Resonance (NMR): Used to determine chemical shifts, spin-spin coupling constants, and molecular structure. [, ]* Infrared (IR) and Raman Spectroscopy: Provide information about molecular vibrations and functional groups. [, ]* Far-IR Spectroscopy: Particularly useful for studying metal-ligand vibrations in complexes. []
Q6: Are there alternative synthetic routes for Tetramethyldiphosphine Disulfide and related compounds?
A: While specific details on alternative synthetic routes weren't provided in the research excerpts, the preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) suggests established synthetic procedures exist. [] Exploring alternative synthetic methods can potentially improve yield, reduce costs, and minimize environmental impact.
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